2-(3,4-Dichloro-1-benzothiophen-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole
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Overview
Description
- It contains a benzothiophene core, which is a sulfur-containing aromatic ring fused with a benzene ring.
- The compound also features an oxadiazole ring and a prop-2-en-1-yloxy (allyloxy) substituent.
- Due to its unique structure, it exhibits interesting pharmacological properties.
2-(3,4-Dichloro-1-benzothiophen-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole: is a complex organic compound with a fused heterocyclic structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between a benzothiophene aldehyde and an oxadiazole hydrazide.
Reaction Conditions: The reaction typically occurs under reflux conditions using suitable solvents and acid catalysts.
Industrial Production: While there isn’t a large-scale industrial production method, research laboratories can synthesize it using established protocols.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Biology: It may exhibit bioactivity, making it relevant for drug discovery or as a probe in biological studies.
Medicine: Investigations into its pharmacological properties could lead to novel drug candidates.
Industry: Its unique structure might find applications in specialty chemicals or materials.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- It could interact with specific molecular targets, affecting cellular processes or signaling pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzothiophene derivatives, oxadiazoles, and heterocyclic compounds.
Uniqueness: Its combination of benzothiophene, oxadiazole, and allyloxy groups sets it apart from many other compounds.
Properties
Molecular Formula |
C19H12Cl2N2O2S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(3,4-dichloro-1-benzothiophen-2-yl)-5-(4-prop-2-enoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H12Cl2N2O2S/c1-2-10-24-12-8-6-11(7-9-12)18-22-23-19(25-18)17-16(21)15-13(20)4-3-5-14(15)26-17/h2-9H,1,10H2 |
InChI Key |
FVPFIZYLKONDOR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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